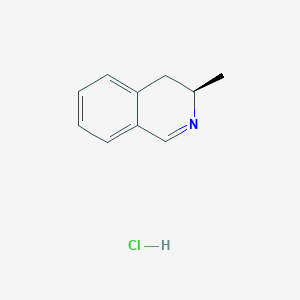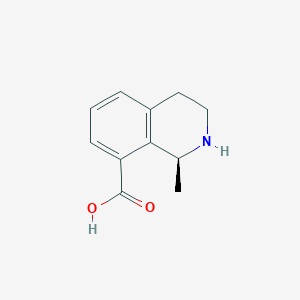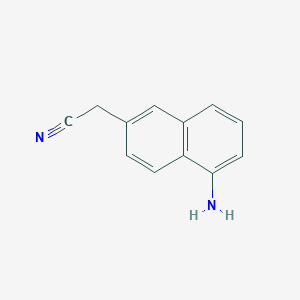
(R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Metil-3,4-dihidroisoquinolina clorhidrato es un compuesto químico que pertenece a la clase de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están estructuralmente relacionados con la quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-3-Metil-3,4-dihidroisoquinolina clorhidrato típicamente involucra la ciclación de precursores apropiados bajo condiciones específicas. Un método común incluye el uso de un material de partida como la 3-metilfeniletilamina, que se cicla en presencia de un catalizador adecuado y un solvente. Las condiciones de reacción a menudo implican temperaturas elevadas y el uso de un catalizador ácido para facilitar el proceso de ciclación.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-3-Metil-3,4-dihidroisoquinolina clorhidrato puede involucrar procesos de flujo continuo o por lotes a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, a menudo utilizando sistemas automatizados para controlar los parámetros de reacción, como la temperatura, la presión y el pH. El producto final se purifica típicamente mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-3-Metil-3,4-dihidroisoquinolina clorhidrato puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3). Estas reacciones se llevan a cabo típicamente en condiciones ácidas o básicas.
Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4). Estas reacciones generalmente se realizan en solventes anhidros bajo atmósfera inerte.
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y agentes alquilantes (por ejemplo, yoduro de metilo). Estas reacciones a menudo requieren la presencia de un catalizador o una base para proceder de manera eficiente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de (R)-3-Metil-3,4-dihidroisoquinolina clorhidrato puede producir derivados de quinolina correspondientes, mientras que la reducción puede producir derivados de tetrahidroisoquinolina.
Aplicaciones Científicas De Investigación
(R)-3-Metil-3,4-dihidroisoquinolina clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre diversas enzimas y receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como su capacidad para actuar como un analgésico o un agente antiinflamatorio.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de (R)-3-Metil-3,4-dihidroisoquinolina clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías del dolor y la inflamación, proporcionando así efectos analgésicos o antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dihidroisoquinolina: Este compuesto es estructuralmente similar pero carece del grupo metilo en la posición 3.
Tetrahidroisoquinolina: Este compuesto está completamente saturado y carece de la aromaticidad de (R)-3-Metil-3,4-dihidroisoquinolina clorhidrato.
Quinolina: Este compuesto está estructuralmente relacionado pero tiene una disposición diferente de átomos de nitrógeno en el sistema cíclico.
Singularidad
(R)-3-Metil-3,4-dihidroisoquinolina clorhidrato es único debido a su patrón de sustitución específico y estereoquímica. La presencia del grupo metilo en la posición 3 y la configuración (R) contribuyen a sus distintas propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
(3R)-3-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,7-8H,6H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
ULXUPKBYWBJQBG-DDWIOCJRSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC=CC=C2C=N1.Cl |
SMILES canónico |
CC1CC2=CC=CC=C2C=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)




![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)
![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)

